9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various scientific research applications.
Preparation Methods
The synthesis of 9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolyl and thieno rings.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups.
Scientific Research Applications
9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, which play crucial roles in cellular stress responses and inflammation .
Comparison with Similar Compounds
Similar compounds include other triazole-pyrimidine hybrids, which also exhibit neuroprotective and anti-inflammatory properties. 9-ethyl-8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups, which enhances its pharmacological profile . Other similar compounds include:
- 8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 9-ethyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C16H15F3N6S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H15F3N6S/c1-4-10-9(3)26-15-13(10)14-21-12(23-25(14)7-20-15)6-24-8(2)5-11(22-24)16(17,18)19/h5,7H,4,6H2,1-3H3 |
InChI Key |
ADUARQGPZVNJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC(=N4)C(F)(F)F)C)C |
Origin of Product |
United States |
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